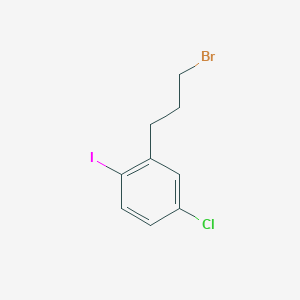![molecular formula C18H21Cl2N3O B13567885 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a methylamino propyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-(methylamino)propylamine to form an intermediate. This intermediate is then cyclized with a suitable reagent to form the benzodiazole ring. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.
化学反応の分析
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
科学的研究の応用
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C18H21Cl2N3O |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-20-11-4-12-21-16-5-2-3-6-17(16)22(18(21)23)13-14-7-9-15(19)10-8-14;/h2-3,5-10,20H,4,11-13H2,1H3;1H |
InChIキー |
UYUVKFYKLVWTAD-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)

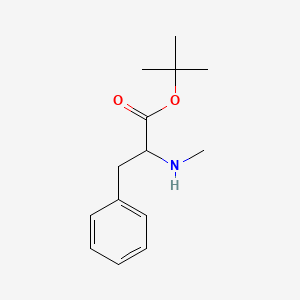
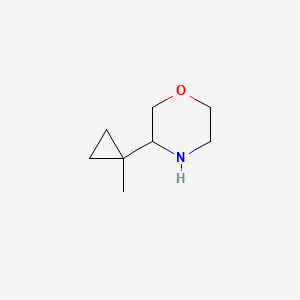
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
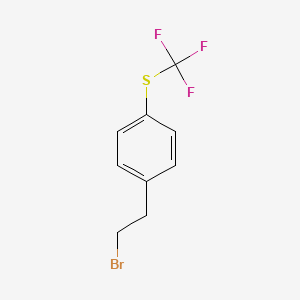
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

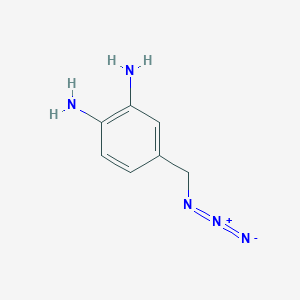
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
